molecular formula C7H4F3NO B150356 4-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 132470-83-8

4-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B150356
CAS No.: 132470-83-8
M. Wt: 175.11 g/mol
InChI Key: FKNSTSIMTSEJOD-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an aldehyde functional group at the second position. This compound is a colorless liquid with a pungent odor and is used as an important intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)pyridine-2-carbaldehyde can be synthesized through various methodsThe reaction typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide, along with a suitable catalyst and solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Comparison: 4-(Trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in synthesis and research due to its dual functional groups .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNSTSIMTSEJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563712
Record name 4-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132470-83-8
Record name 4-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)pyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of (4-trifluoromethyl-pyridin-2-yl)-methanol (290 mg, 1.64 mmol) in CH2Cl2 (15 mL) at room temperature was added Dess-Martin periodinane (764 mg, 1.8 mmol). The reaction mixture was stirred at room temperature for 1 h then quenched with saturated aqueous NaHCO3 (10 mL) and 10% aqueous Na2S2O3 (10 mL). The biphasic mixture was diluted with CH2Cl2 and stirred vigorously for 10 min. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organics were dried over MgSO4 and concentrated to give 300 mg of 4-trifluoromethyl-pyridine-2-carbaldehyde as a pale yellow oil which was used without further purification. 1H NMR (CDCl3, 300 MHz): δ (ppm) 10.15 (s, 1H), 9.00 (d, J=5.3 Hz, 1H), 8.19 (s, 1H), 7.77 (dd, J=5.3, 1.3 Hz, 1H).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-bromo-4-(trifluoromethyl)pyridine (700 mg, 3.1 mmol) in ether (30 ml) at −78° C., BuLi (1.6M in hexanes, 2.13 ml) was added. After 40 min, DMF (340 mg) was added and the reaction mixture was stirred at −78° C. for a further 45 minutes and the reaction mixture was allowed to come to rt over a period of 1 h. Then the reaction mixture was quenched with solid ammonium chloride and partitioned between water and ether. Organic layers were dried and evaporated to provide 4-(trifluoromethyl)picolinaldehyde as a crude residue which was carried to the next step without further purification.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two

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